4-Butylquinoline
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Overview
Description
4-Butylquinoline is a derivative of quinoline, an aromatic heterocyclic organic compound. Quinoline itself is a fusion of a benzene ring and a pyridine nucleus. This compound features a butyl group attached to the fourth position of the quinoline ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylquinoline can be achieved through several methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This is a more general method for synthesizing quinolines, involving the reaction of aniline with glycerol in an acidic medium (sulfuric acid) and an oxidizing agent.
Industrial Production Methods: Industrially, quinoline derivatives like this compound can be synthesized using catalytic processes that involve the dehydrogenation of tetrahydroquinolines or through cross-coupling reactions with alkyl Grignard reagents.
Chemical Reactions Analysis
Types of Reactions: 4-Butylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the C2 and C4 positions of the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or cobalt catalysts for cross-coupling reactions.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Butylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Butylquinoline can be compared with other quinoline derivatives:
Quinoline: The parent compound, known for its use in antimalarial drugs like chloroquine.
Isoquinoline: A structural isomer with different chemical properties and applications.
Quinolones: A class of compounds derived from quinoline, widely used as antibiotics.
Uniqueness: this compound’s unique butyl group at the fourth position provides distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Comparison with Similar Compounds
Chloroquine: An antimalarial drug.
Mefloquine: Another antimalarial agent.
Levofloxacin: A quinolone antibiotic.
Properties
CAS No. |
74808-78-9 |
---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h4-5,7-10H,2-3,6H2,1H3 |
InChI Key |
MTSCTQMKKVEJHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=NC2=CC=CC=C12 |
Origin of Product |
United States |
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